3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromophenyl group at the 3-position and a trifluoromethyl group at the 6-position of the triazolopyridine ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a one-pot synthesis method. This involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The reaction is typically carried out at room temperature, making it an efficient and operationally simple method.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the one-pot synthesis method. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Cycloaddition Reactions: The triazolopyridine ring system can participate in cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted nucleophiles on the bromophenyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of c-Met kinase, a target involved in cancer cell proliferation . The compound binds to the active site of the kinase, inhibiting its activity and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and triazole ring system but differ in their substitution patterns.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds have similar triazolopyridine ring systems but with different substituents.
Uniqueness
3-(4-Bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both the bromophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3N3/c14-10-4-1-8(2-5-10)12-19-18-11-6-3-9(7-20(11)12)13(15,16)17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHJFMFBPPKPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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